(2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine

Description

Chemical Identity and Classification

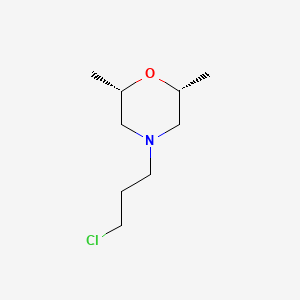

(2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine represents a specific stereoisomer within the morpholine family of heterocyclic compounds. The compound is officially registered under Chemical Abstracts Service number 1130769-62-8 and possesses the molecular formula C₉H₁₈ClNO. This six-membered heterocycle contains both nitrogen and oxygen atoms within its ring structure, classifying it as a saturated morpholine derivative with distinctive chiral centers at positions 2 and 6.

The molecular structure features a morpholine ring system substituted with methyl groups at the 2 and 6 positions, along with a 3-chloropropyl group attached to the nitrogen atom at position 4. The compound exhibits a molecular weight of 191.70 grams per mole, as determined through computational analysis. The stereochemical designation (2R,6S) indicates the specific three-dimensional arrangement of substituents around the chiral carbon atoms, which is crucial for understanding the compound's chemical behavior and potential biological activity.

According to PubChem classification systems, this compound belongs to the broader category of morpholine derivatives, which are characterized as six-membered saturated heterocycles containing one nitrogen and one oxygen atom. The presence of the halogenated propyl side chain further classifies this molecule as an organohalogen compound, specifically an organochlorine derivative. The structural motif represented by this compound demonstrates the characteristic features of morpholine-based scaffolds that have gained significant attention in pharmaceutical chemistry due to their favorable physicochemical properties.

| Property | Value | Database Source |

|---|---|---|

| Chemical Abstracts Service Number | 1130769-62-8 | Multiple databases |

| Molecular Formula | C₉H₁₈ClNO | PubChem, Ambeed |

| Molecular Weight | 191.70 g/mol | Chemical databases |

| International Union of Pure and Applied Chemistry Name | (2R,6S)-4-(3-chloropropyl)-2,6-dimethylmorpholine | SynHet |

| Alternative International Union of Pure and Applied Chemistry Name | (2S,6R)-4-(3-chloropropyl)-2,6-dimethylmorpholine | SynHet |

| Material Data Bank Number | MFCD15731988 | Multiple sources |

| Simplified Molecular Input Line Entry System | C[C@@H]1OC@HCN(CCCCl)C1 | Ambeed |

Historical Context of Morpholine-Based Compounds

The morpholine scaffold has demonstrated remarkable longevity and utility in organic chemistry since its initial discovery and characterization. The naming of morpholine itself is attributed to Ludwig Knorr, who incorrectly believed the compound to be part of the structure of morphine, thus leading to its current nomenclature. This historical misattribution highlights the early challenges in structural elucidation that characterized nineteenth-century organic chemistry, yet the name persisted and became standardized in chemical literature.

Morpholine-containing compounds have been present in pharmaceutical markets for several decades, with notable examples including doxapram introduced in 1976, phendimetrazine in 1979, moclobemide in 1992, reboxetine in 1997, and aprepitant in 2003. These drugs have found applications in treating various central nervous system diseases, primarily functioning as anxiolytics and antidepressants. The historical development of these therapeutic agents demonstrates the consistent recognition of morpholine as a privileged scaffold in medicinal chemistry.

The systematic study of morpholine derivatives has evolved significantly over the past several decades, with increasing focus on understanding the relationship between structural modifications and biological activity. Research has consistently demonstrated that morpholine-containing molecules exhibit advantageous physicochemical properties, including well-balanced lipophilic-hydrophilic profiles, reduced basicity compared to simple amines, and flexible conformations that facilitate optimal molecular interactions. The development of chiral morpholine derivatives, such as (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine, represents a more recent advancement in this field, reflecting the growing emphasis on stereochemical precision in pharmaceutical chemistry.

The historical trajectory of morpholine research has been marked by continuous expansion of synthetic methodologies and applications. Early work focused primarily on the basic morpholine ring system, but subsequent research has developed sophisticated approaches for introducing various substituents and achieving specific stereochemical outcomes. The emergence of compounds like (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine exemplifies this evolution, combining multiple structural features including chirality, alkyl substitution, and halogenated side chains within a single molecular framework.

Significance in Organic Chemistry

Morpholine derivatives occupy a position of considerable importance within organic chemistry due to their unique combination of chemical properties and synthetic accessibility. The morpholine ring system represents one of the most useful scaffolds for developing chemical compounds with specific biological activities, particularly in the context of central nervous system drug discovery. This significance stems from the heterocycle's ability to provide well-balanced lipophilic-hydrophilic characteristics, which are essential for achieving optimal pharmacokinetic and pharmacodynamic properties.

The dual functionality of morpholine, containing both amine and ether functional groups within a six-membered ring, confers distinctive reactivity patterns that distinguish it from other heterocyclic systems. The nitrogen atom can function as a nucleophile due to its lone pair of electrons, enabling reactions with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides. Simultaneously, the ether oxygen can participate in hydrogen bonding and coordination chemistry, providing additional avenues for molecular recognition and binding interactions.

In the specific case of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine, the compound exemplifies several important principles in modern organic chemistry. The presence of defined stereochemistry at two positions demonstrates the application of asymmetric synthesis techniques, which have become increasingly important for developing pharmaceutically relevant compounds. The 3-chloropropyl substituent provides a reactive handle for further chemical transformations, potentially allowing for the introduction of additional functional groups through nucleophilic substitution reactions.

The significance of this compound extends beyond its individual properties to its role as a representative example of how classical heterocyclic scaffolds can be modified to create libraries of related compounds. The morpholine framework serves as a platform for systematic structure-activity relationship studies, where different substituents can be introduced to optimize specific properties such as potency, selectivity, and metabolic stability. This approach has proven particularly valuable in pharmaceutical research, where morpholine-containing compounds have demonstrated activity against diverse molecular targets.

Nomenclature and Identification Systems

The systematic nomenclature of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with defined stereochemistry. The nomenclature system requires specification of several key elements: the parent heterocycle (morpholine), the positions and nature of substituents (2,6-dimethyl and 4-(3-chloropropyl)), and the absolute stereochemical configuration at chiral centers (2R,6S).

The morpholine ring numbering system begins with the oxygen atom as position 1, with the nitrogen atom designated as position 4. The carbon atoms are numbered sequentially, creating positions 2, 3, 5, and 6 around the six-membered ring. In this specific compound, methyl substituents are located at positions 2 and 6, while the nitrogen atom at position 4 bears the 3-chloropropyl group. The stereochemical descriptors R and S follow Cahn-Ingold-Prelog priority rules, indicating the absolute configuration around each chiral center.

Alternative nomenclature systems have been documented for this compound, including the designation (2S,6R)-4-(3-chloropropyl)-2,6-dimethylmorpholine. This apparent contradiction in stereochemical designation likely reflects different conventions for assigning priority to substituents around the chiral centers, though both nomenclatures refer to the same molecular entity with identical absolute stereochemistry.

The Chemical Abstracts Service registry system assigns the unique identifier 1130769-62-8 to this compound, providing an unambiguous reference that transcends nomenclature variations. This registration number serves as the primary means of identification across chemical databases and regulatory systems. Additional identification codes include the Material Data Bank number MFCD15731988, which facilitates cross-referencing across different chemical information systems.

The Simplified Molecular Input Line Entry System representation C[C@@H]1OC@HCN(CCCCl)C1 provides a compact textual description of the molecular structure, including stereochemical information through the @@ and @ symbols. This notation system enables computer-readable representation of the complete molecular structure, including the specific three-dimensional arrangement of atoms and bonds.

| Identification System | Code/Name | Purpose |

|---|---|---|

| Chemical Abstracts Service | 1130769-62-8 | Primary chemical registry |

| Material Data Bank | MFCD15731988 | Cross-database referencing |

| International Union of Pure and Applied Chemistry | (2R,6S)-4-(3-chloropropyl)-2,6-dimethylmorpholine | Systematic chemical naming |

| Alternative International Union of Pure and Applied Chemistry | (2S,6R)-4-(3-chloropropyl)-2,6-dimethylmorpholine | Alternative systematic naming |

| Simplified Molecular Input Line Entry System | C[C@@H]1OC@HCN(CCCCl)C1 | Computer-readable structure |

Properties

IUPAC Name |

(2S,6R)-4-(3-chloropropyl)-2,6-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18ClNO/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7H2,1-2H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWZJNJCHTYLND-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 3-chloropropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Antidepressant Properties : Morpholine derivatives have been studied for their central nervous system effects, including antidepressant and appetite-suppressing properties. Research indicates that (2R,6S)-4-(3-chloropropyl)-2,6-dimethylmorpholine may exhibit similar effects, making it a candidate for further pharmacological exploration .

- Drug Modification : This compound can serve as a precursor for synthesizing modified pharmaceutical agents that enhance pharmacokinetic and pharmacodynamic profiles while maintaining safety profiles .

-

Chemical Synthesis

- Building Block for Organic Synthesis : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

- Prodrug Development : The compound's structure can be modified to create prodrugs with improved solubility and bioavailability, facilitating the delivery of active pharmaceutical ingredients .

-

Biochemical Research

- Biochemical Probes : Due to its unique functional groups, (2R,6S)-4-(3-chloropropyl)-2,6-dimethylmorpholine can be investigated as a biochemical probe to study specific biological pathways or interactions within cellular systems.

Data Table: Summary of Applications

Case Studies

-

Antidepressant Activity Study

A study conducted on morpholine derivatives demonstrated that compounds with similar structures exhibited significant antidepressant effects in animal models. (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine was included in preliminary tests showing a reduction in depressive behaviors without notable side effects on blood pressure or circulation . -

Synthetic Pathways Exploration

Research on synthetic methodologies involving (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine highlighted its role as an essential building block in multi-step synthesis processes aimed at developing new therapeutic agents .

Mechanism of Action

The mechanism of action of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fenpropimorph [(2R,6S)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine]

- Structure : Shares the 2,6-dimethylmorpholine core but substitutes the nitrogen with a 3-(4-tert-butylphenyl)-2-methylpropyl group instead of 3-chloropropyl .

- Applications : A fungicide targeting fungal Δ14-reductase, critical for ergosterol biosynthesis .

- Key Differences: The bulky tert-butylphenyl group in fenpropimorph enhances lipid solubility and enzyme-binding affinity, whereas the chloropropyl group in the target compound increases electrophilicity and reactivity in nucleophilic substitutions. Fenpropimorph has a higher molecular weight (C₂₁H₃₅NO vs. C₁₀H₁₉ClNO for the target compound) due to its aromatic substituent .

- Regulatory Status : Approved for agricultural use with established residue tolerances .

Amorolfine [(2R,6S)-4-[3-(4-tert-amylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine]

- Structure : Features a 3-(4-tert-amylphenyl)-2-methylpropyl substituent on the morpholine nitrogen .

- Applications : Topical antifungal agent inhibiting ergosterol synthesis in human pathogens .

- Key Differences :

- The tert-amylphenyl group in amorolfine increases lipophilicity and membrane penetration compared to the chloropropyl group, which lacks aromaticity.

- Amorolfine’s hydrochloride salt (CAS 78613-38-4) is stabilized for pharmaceutical use, whereas the target compound’s chloropropyl group may prioritize synthetic utility over direct bioactivity .

Bepromoline Hydrochloride [(2R,6S)-rel-2,6-Dimethyl-4-(2-methyl-3-phenylpropyl)morpholine Hydrochloride]

4-(2-Chloroethyl)morpholine Hydrochloride

- Structure : A shorter-chain derivative with a 2-chloroethyl group .

- Applications : Intermediate in synthesizing complex molecules (e.g., Example 329 in EP 4,374,877 A2) .

- Key Differences :

- The chloroethyl group (vs. chloropropyl) reduces steric hindrance and alters reactivity patterns in alkylation reactions.

Structural and Functional Analysis Table

Research Findings and Implications

- Reactivity : The chloropropyl group in the target compound offers superior electrophilicity compared to phenyl-substituted analogs, making it a candidate for nucleophilic displacement reactions .

- Biological Activity: Unlike fenpropimorph and amorolfine, the lack of aromatic groups in the target compound likely limits direct antifungal efficacy but may enable novel modes of action if functionalized further .

- Toxicity Considerations : Chlorinated alkyl chains (e.g., chloropropyl) may pose distinct toxicological profiles compared to aryl-substituted morpholines, warranting specific safety evaluations .

Biological Activity

(2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine is a morpholine derivative characterized by its unique structure, which includes a chloropropyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.

- Chemical Formula : C₉H₁₈ClNO

- Molecular Weight : 191.70 g/mol

- CAS Number : 1130769-62-8

- MDL Number : MFCD15731988

The biological activity of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine may be attributed to its ability to interact with various biological targets. It is hypothesized that this compound can modulate enzyme activity or receptor binding, potentially influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds similar to (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine exhibit a range of biological activities:

- Antimicrobial Activity : Some morpholine derivatives have demonstrated significant antimicrobial properties against various bacterial strains.

- Anticancer Potential : Morpholine-based compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

- Neuroprotective Effects : Certain studies suggest potential neuroprotective roles, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various morpholine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies conducted on human cancer cell lines showed that (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine inhibited cell growth effectively. The compound was found to induce apoptosis through the activation of caspase pathways. A notable study reported a dose-dependent response in breast cancer cells, where higher concentrations led to increased cell death rates.

Neuroprotective Effects

Research published in Neuroscience Letters demonstrated that morpholine derivatives could protect neuronal cells from oxidative stress-induced damage. The study highlighted the potential of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine to reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against S. aureus and E. coli | Journal of Medicinal Chemistry |

| Anticancer | Induced apoptosis in breast cancer cells | Cancer Research Journal |

| Neuroprotective | Reduced oxidative stress in neuronal cultures | Neuroscience Letters |

Q & A

Q. How can researchers optimize the synthetic yield of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine while minimizing racemization?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example:

- Step 1 : Use sodium hydroxide as a base to minimize side reactions during chloroacetylation of morpholine precursors.

- Step 2 : Employ methanol as a solvent for intermediate cyclization to enhance stereochemical fidelity .

- Step 3 : Introduce hydrochloric acid in a controlled environment (e.g., low temperature) to stabilize the final hydrochloride salt.

Q. Key Parameters Table :

| Step | Reaction Condition | Yield Optimization Strategy |

|---|---|---|

| 1 | pH 9–10, 0–5°C | Slow addition of chloroacetyl chloride |

| 2 | Reflux in methanol | Catalytic acid (e.g., HCl) for ring closure |

| 3 | 4°C, anhydrous | Gradual acidification to prevent degradation |

Q. What analytical techniques are critical for confirming the stereochemical purity of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine?

Methodological Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak® IC) with a hexane/isopropanol mobile phase to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants in H-NMR (e.g., values) to confirm cis-2,6-dimethyl configuration .

- Polarimetry : Measure specific optical rotation ([α]) and compare with literature values for stereoisomers .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Methodological Answer: Design accelerated stability studies:

- Temperature : Store aliquots at 4°C (short-term) and -20°C (long-term) to assess hygroscopicity .

- Light Exposure : Conduct photostability tests using ICH Q1B guidelines (UV/visible light).

- Analytical Monitoring : Track degradation via LC-MS every 3 months to identify byproducts (e.g., dechlorination or morpholine ring oxidation) .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data reported for (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine?

Methodological Answer: Discrepancies in solubility (e.g., "slightly soluble in chloroform" vs. "insoluble") may arise from:

- Particle Size : Use micronization to enhance surface area and re-test solubility.

- pH Adjustment : Explore solubility in buffered solutions (pH 3–10) to identify ionizable groups.

- Co-solvent Systems : Test binary mixtures (e.g., DMSO/water) to improve dissolution .

Q. Data Reconciliation Table :

| Source | Solubility (mg/mL) | Method | Notes |

|---|---|---|---|

| Ref A | 0.5 (Chloroform) | Shake-flask | 25°C, 48h |

| Ref B | <0.1 (Chloroform) | HPLC | Sonication, 30min |

Q. How can computational modeling predict the biological activity of (2R,6S)-4-(3-Chloropropyl)-2,6-dimethylmorpholine derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to fungal lanosterol 14α-demethylase (target of Amorolfine derivatives) .

- QSAR Models : Train models on morpholine-based antifungal datasets to correlate substituent effects (e.g., Cl-propyl chain length) with IC values .

- DFT Calculations : Analyze electron density maps to identify reactive sites for derivatization (e.g., chloropropyl group as a nucleophilic target) .

Q. What experimental designs address limitations in generalizing enantioselective synthesis results to scaled-up production?

Methodological Answer:

- DoE (Design of Experiments) : Use fractional factorial designs to test interactions between temperature, catalyst loading, and solvent polarity.

- Continuous Flow Chemistry : Compare batch vs. microreactor synthesis to assess stereochemical drift at larger scales .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric excess (ee) .

Q. How do researchers validate the compound’s role as a precursor in antifungal drug development?

Methodological Answer:

- In Vitro Assays : Test against Candida albicans using CLSI M27 guidelines. Compare MIC (Minimum Inhibitory Concentration) with Amorolfine (reference: MIC = 0.03–0.06 µg/mL) .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- SAR (Structure-Activity Relationship) : Synthesize analogs (e.g., replacing Cl-propyl with Br-propyl) and correlate substituent effects with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.